molecular formula C19H17ClN2O4 B6501023 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 887890-48-4

3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6501023
CAS RN: 887890-48-4
M. Wt: 372.8 g/mol
InChI Key: VANSNIKYLMAUEP-UHFFFAOYSA-N
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Description

3-(3-Chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide (CPCM) is a novel chemical compound that has recently been studied for its potential applications in scientific research. As a small molecule, CPCM has been found to have a range of biochemical and physiological effects, making it an attractive molecule for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still being investigated. However, it is believed that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the production of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is thought to reduce inflammation, improve cognitive function, and act as an antioxidant.
Biochemical and Physiological Effects
3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been found to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, has a wide range of potential applications, and has been found to have a range of biochemical and physiological effects. However, there are some limitations to using 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in lab experiments. For example, the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is still not fully understood, and there is a lack of long-term studies on the effects of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Future Directions

There are several potential future directions for the study of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. First, more research needs to be done to better understand the exact mechanism of action of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Additionally, more long-term studies are needed to assess the safety and efficacy of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. Finally, further research is needed to explore the potential applications of 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions.

Synthesis Methods

3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized in several different ways, with the most commonly used method being a three-step process. The first step involves the formation of an amide bond between 3-chloropropanamide and 2-methoxyphenylacetamide. This is followed by a Friedel-Crafts reaction to form a benzofuran ring, and finally a reductive amination reaction to create 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been investigated for its potential as an antifungal and antibacterial agent, as well as its potential to inhibit the growth of cancer cells. Additionally, 3-(3-chloropropanamido)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential to reduce inflammation, improve cognitive function, and act as an antioxidant.

properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-25-15-9-5-3-7-13(15)21-19(24)18-17(22-16(23)10-11-20)12-6-2-4-8-14(12)26-18/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANSNIKYLMAUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloropropanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

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